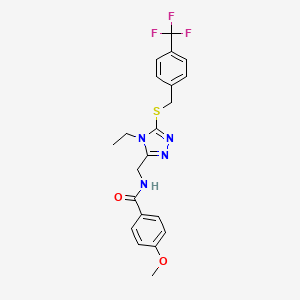
2-(2-Bromo-4-ethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Bromo-4-ethylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C10H13BrN2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromo-ethylphenoxy group attached to an acetohydrazide group . The molecular weight of this compound is 273.13 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 273.13 . The InChI code for this compound is 1S/C10H13BrN2O2/c1-2-7-3-4-9 (8 (11)5-7)15-6-10 (14)13-12/h3-5H,2,6,12H2,1H3, (H,13,14) .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
2-(2-Bromo-4-ethylphenoxy)acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of novel imines and thiazolidinones from related compounds has shown significant antibacterial and antifungal activities. Such research indicates the potential of these derivatives in developing new antimicrobial agents (Fuloria et al., 2009).
Nonlinear Optical Properties
Compounds derived from this compound have been studied for their nonlinear optical properties. Research demonstrates that these compounds exhibit two-photon absorption, suggesting their potential application in optical devices such as optical limiters and optical switches (Naseema et al., 2010).
Antitubercular Activity
The derivatives of this compound have also been tested for antitubercular activity. Research indicates that these compounds show promise in inhibiting Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, suggesting a potential route for the development of new antitubercular agents (Raja et al., 2010).
Analgesic and Anti-inflammatory Applications
Further investigations into the pharmacological applications of this compound derivatives reveal their potential analgesic and anti-inflammatory activities. The synthesis and characterization of such derivatives indicate their efficacy in animal models, highlighting their potential in treating pain and inflammation (Dewangan et al., 2015).
Antioxidant Activities
Additionally, bromophenol derivatives, related to this compound, have demonstrated potent antioxidant activities. These compounds are effective in scavenging free radicals, suggesting their utility in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLJVRJNXTZPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6S)-2,8,11-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B2929905.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)
![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)
![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)

